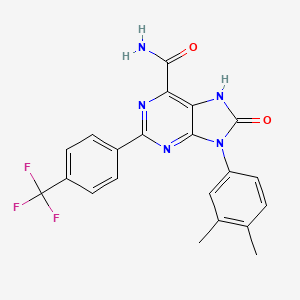

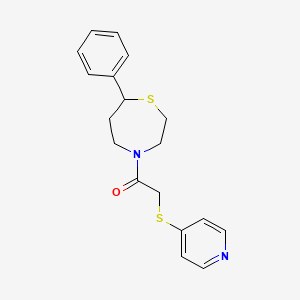

![molecular formula C18H19FN4OS B2553462 (4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1049364-25-1](/img/structure/B2553462.png)

(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Scientific Research Applications

Pharmacokinetics and Antidote Use

Fomepizole in Poisoning Treatment : Fomepizole, known chemically as 4-methylpyrazole, has gained recognition for its effectiveness in treating toxic alcohol poisonings, such as methanol and ethylene glycol, by inhibiting alcohol dehydrogenase. This mechanism prevents the formation of toxic metabolites responsible for the adverse effects of these poisonings (Wallemacq et al., 2004).

Pediatric Applications : Although less commonly reported, cases of methanol poisoning in children treated with fomepizole demonstrate its potential for safe use in pediatric populations, offering an alternative to ethanol and avoiding the need for more invasive treatments like hemodialysis (Brabander et al., 2005).

Safety and Efficacy

- Dose-Finding and Safety Studies : Research into the safety and optimal dosing of 4-methylpyrazole for its use as an antidote has highlighted its relatively favorable side effect profile and efficacy at certain dosages, laying the groundwork for its clinical application in cases of alcohol poisoning (Jacobsen et al., 1988).

Therapeutic Interactions and Mechanisms

Interactions with Ethanol : Studies examining the kinetic interactions between 4-methylpyrazole and ethanol in humans have provided insights into the potential mutual inhibitory effects on their elimination, informing treatment protocols for co-ingestion of ethanol with toxic alcohols (Jacobsen et al., 1996).

Effectiveness Without Dialysis : Several cases have been documented where fomepizole effectively treated ethylene glycol and methanol poisonings without the need for hemodialysis, suggesting its role in reducing treatment invasiveness and cost (Aakervik et al., 2002).

Future Directions

Properties

IUPAC Name |

(4-ethylpiperazin-1-yl)-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4OS/c1-2-21-7-9-22(10-8-21)17(24)16-12-25-18-20-15(11-23(16)18)13-3-5-14(19)6-4-13/h3-6,11-12H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALAPDBBCPWCAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

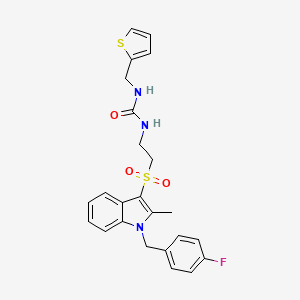

![ethyl (2Z)-3,4-dimethyl-2-[(4-methylbenzoyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2553382.png)

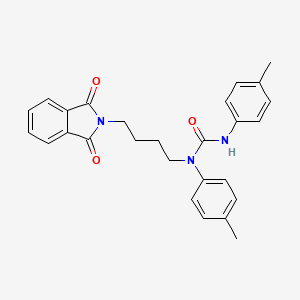

![2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553384.png)

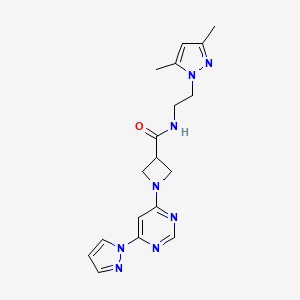

![N-({[2,3'-bipyridine]-4-yl}methyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2553386.png)

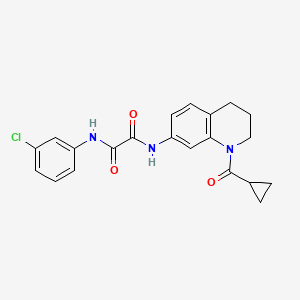

![{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2553389.png)

![2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2553390.png)

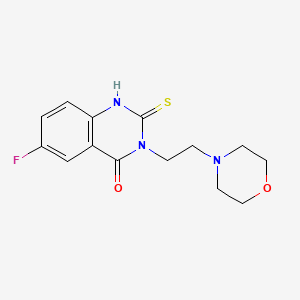

![6-(2-methoxyphenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2553399.png)